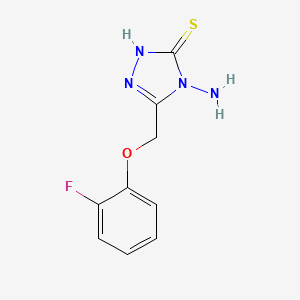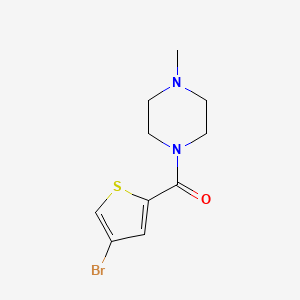
(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C10H13BrN2OS and its molecular weight is 289.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Pain Management
ARN19702, a compound closely related to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, has been identified as a potent N-Acylethanolamine acid amidase (NAAA) inhibitor. This compound has shown significant antinociceptive effects in various animal models of pain, including acute, neuropathic, and inflammatory pain, without any noticeable rewarding or sedative effects. The results support the potential use of such compounds in the development of pain management drugs (Fotio et al., 2021).
2. Antidepressant Potential
A compound structurally similar to this compound, known as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), has exhibited notable antidepressant-like activity in rodent behavioral models. This suggests the potential of related compounds in the treatment of depression (Mahesh et al., 2012).
3. Enhancement of Cognitive and Motor Functions
The compound NSI-189 has shown promising results in enhancing synaptic plasticity and reversing cognitive and motor impairments in a mouse model of Angelman Syndrome. This suggests that derivatives of this compound might be useful in treating conditions associated with cognitive and motor function impairments (Liu et al., 2019).
4. Antiestrogenic Activity
A study has explored the antiestrogenic activity of certain compounds structurally related to this compound. The synthesized compounds have shown potent antiestrogenic activity in both oral and subcutaneous administration in rats and mice, indicating the potential use of related compounds in conditions that require antiestrogenic interventions (Jones et al., 1979).
5. Antipsychotic and Anxiolytic Properties
A study investigating new xanthone derivatives with a piperazine moiety, structurally akin to this compound, has revealed significant antidepressant and anxiolytic-like activities in behavioral tests in mice. These findings hint at the potential therapeutic applications of related compounds in treating depression and anxiety disorders (Pytka et al., 2016).
Safety and Hazards
Wirkmechanismus
- Rizwan, K., Rasool, N., Rehman, R., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. Molecules, 26(18), 5605
- (4-Bromothiophen-2-yl)methanol. Sigma-Aldrich
: Read more : Read more : Sigma-Aldrich
Eigenschaften
IUPAC Name |
(4-bromothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-12-2-4-13(5-3-12)10(14)9-6-8(11)7-15-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJLBQBPDUJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
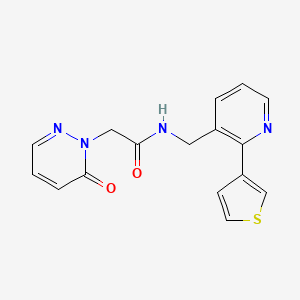


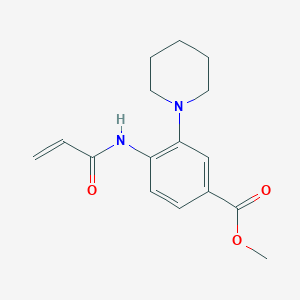

![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)
methanone](/img/structure/B2483963.png)

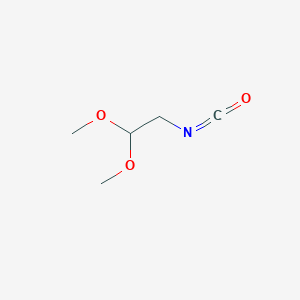
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)


